molecular formula C16H15BrN4O3S B2896104 1-acetyl-N-(4-methoxyphenyl)-3,3-dimethylindoline-5-sulfonamide CAS No. 1251674-44-8

1-acetyl-N-(4-methoxyphenyl)-3,3-dimethylindoline-5-sulfonamide

Cat. No. B2896104
CAS RN: 1251674-44-8
M. Wt: 423.29
InChI Key: OYTDUPYXTXBZBY-UHFFFAOYSA-N
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Description

1-acetyl-N-(4-methoxyphenyl)-3,3-dimethylindoline-5-sulfonamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied in detail. In

Scientific Research Applications

Antimicrobial Activity

Compound A has been studied for its potential as an antimicrobial agent. The presence of the benzimidazole moiety, which is known for its biological activity, suggests that Compound A could be effective against a range of microbial pathogens . Research indicates that derivatives of benzimidazole can disrupt bacterial cell division by targeting the FtsZ protein, a key protein in bacterial cytokinesis . This makes Compound A a candidate for further study in the development of new antibacterial drugs.

Antifungal Applications

The structural similarity of Compound A to other molecules with antifungal properties suggests it may also serve as an effective antifungal agent. Historically, molecules like ketoconazole have been used against a broad array of systematic and superficial fungal infections, and Compound A could be explored for similar applications given its molecular framework .

Anti-Oxidant Effects

Compounds with a benzophenone backbone, like Compound A, have been synthesized and evaluated for their antioxidant effects. These compounds can scavenge free radicals, which are implicated in various diseases and aging processes. The antioxidant properties of Compound A could be harnessed in pharmaceuticals or as dietary supplements to combat oxidative stress .

Drug Synthesis and Design

The benzylic position in Compound A is reactive and can undergo various chemical reactions, making it a valuable intermediate in drug synthesis. It can be used in free radical bromination or nucleophilic substitution reactions, which are fundamental in creating a wide range of pharmaceutical compounds .

Pharmacological Research

The methoxyphenyl group in Compound A is a common feature in many pharmacologically active compounds. This suggests that Compound A could be used as a building block in the synthesis of new drugs, particularly those targeting the central nervous system where methoxyphenyl compounds are often active .

Organometallic Chemistry

Compound A’s structure contains functional groups that are relevant in organometallic chemistry. It could potentially be used in cross-coupling reactions, such as Suzuki or Stille reactions, which are pivotal in the synthesis of complex organic molecules .

properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4O3S/c1-9-3-4-11(10(17)5-9)19-13(22)7-21-16(24)15-12(6-18-21)25-8-14(23)20(15)2/h3-6H,7-8H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTDUPYXTXBZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=C(C=N2)SCC(=O)N3C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N-(4-methoxyphenyl)-3,3-dimethylindoline-5-sulfonamide

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